5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Applications in Organic Synthesis and Chemical Reactions
Sulfonamides, such as those related to the given compound, are utilized as intermediates in organic synthesis. For instance, sulfonamides have been employed as chlorinating reagents for a variety of organic substrates, including diketones, keto esters, and aromatic compounds, to achieve chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016). This demonstrates the reactivity and usefulness of sulfonamide derivatives in facilitating specific chemical transformations, which could be applicable to the synthesis and functionalization of complex organic molecules.
Applications in Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives have shown significant biological activity, including antitumor, anti-HIV, and antifungal properties. For example, novel chiral and achiral sulfonamides exhibited in vitro activities against HIV and fungal infections, showcasing the potential of sulfonamides as therapeutic agents (M. Zareef et al., 2007). Another study highlighted the synthesis of sulfonamides with potential as anticancer drug candidates, demonstrating activity through induction of apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes associated with cancer (H. Gul et al., 2018). These findings suggest that derivatives of the compound could be explored for their bioactive potential in drug discovery and development processes.
Applications in Material Science
Sulfonamide compounds also find applications in material science, particularly in the development of novel materials with specific optical or electronic properties. For example, metallophthalocyanines substituted with sulfonamide derivatives have been synthesized and characterized for their electrochemical and spectroelectrochemical properties, indicating potential applications in photodynamic therapy and as sensors (H. Kantekin et al., 2015). Such studies underline the role of sulfonamide derivatives in the creation of new materials with desirable functional properties.
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.
Future Directions
This would involve speculating on potential future research directions, such as new synthesis methods, applications, or areas of study.
properties
IUPAC Name |
5-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-23-15-7-6-14(18)8-16(15)24(21,22)19-11-17(20)9-12-4-2-3-5-13(12)10-17/h2-8,19-20H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRSEKSSIJQZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide |
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